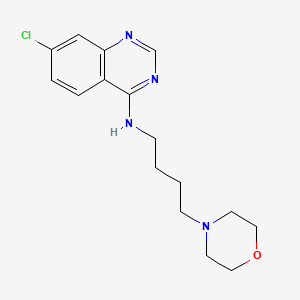

7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine

Description

7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities .

Properties

IUPAC Name |

7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN4O/c17-13-3-4-14-15(11-13)19-12-20-16(14)18-5-1-2-6-21-7-9-22-10-8-21/h3-4,11-12H,1-2,5-10H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEQNBQKYOVHAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCNC2=NC=NC3=C2C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine typically involves the condensation reaction of 4-chloroanthranilic acid amide with triethyl orthoformate to prepare the 7-chloro-substituted derivative . Another method involves the reaction of anthranilic acid with excess formamide at elevated temperatures . Industrial production methods often utilize metal-catalyzed reactions, microwave-assisted reactions, and phase-transfer catalysis to enhance yield and efficiency .

Chemical Reactions Analysis

7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: This reaction involves the substitution of a chlorine atom with nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form amine derivatives.

Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include sodium hydride, palladium catalysts, and various organic solvents. Major products formed from these reactions include substituted quinazolinones and Schiff bases .

Scientific Research Applications

7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine involves the inhibition of specific enzymes and receptors. For example, it can inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in certain cancer cells . This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine include other quinazoline derivatives such as gefitinib and erlotinib . These compounds also inhibit EGFR tyrosine kinase but differ in their specific substituents and pharmacokinetic properties . The unique morpholin-4-ylbutyl substituent in this compound may confer distinct biological activities and improved selectivity for certain molecular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.